1-(pyridin-3-yl)-1H-indole chemical structure and properties
1-(pyridin-3-yl)-1H-indole chemical structure and properties
An In-depth Technical Guide to 1-(pyridin-3-yl)-1H-indole: Structure, Synthesis, and Therapeutic Potential
Introduction
The fusion of distinct heterocyclic scaffolds into a single molecular entity is a cornerstone of modern medicinal chemistry, often yielding compounds with novel pharmacological profiles. 1-(pyridin-3-yl)-1H-indole is a prime exemplar of this design philosophy, covalently linking an electron-rich indole nucleus to the nitrogen of an electron-deficient pyridine ring. This N-arylindole structure is not merely an academic curiosity; it represents a "privileged scaffold" that has garnered significant attention from researchers in drug discovery.[1] The indole moiety is a ubiquitous feature in nature, forming the core of the amino acid tryptophan and the neurotransmitter serotonin, while the pyridine ring is a fundamental component of many pharmaceuticals.[2][3] Their combination in 1-(pyridin-3-yl)-1H-indole creates a unique electronic and steric environment, making it and its derivatives potent modulators of various biological targets.
This guide provides a comprehensive technical overview of 1-(pyridin-3-yl)-1H-indole, intended for researchers, chemists, and drug development professionals. We will dissect its chemical structure and properties, provide detailed, field-proven protocols for its synthesis and characterization, and explore the burgeoning landscape of its therapeutic applications, grounding all claims in authoritative scientific literature.
Chemical Structure and Physicochemical Properties
The foundational identity of 1-(pyridin-3-yl)-1H-indole lies in its bicyclic aromatic structure. It consists of a benzene ring fused to a five-membered pyrrole ring, forming the indole core. The defining feature is the C-N bond between the C3 position of the pyridine ring and the N1 position of the indole ring.
Caption: Chemical structure of 1-(pyridin-3-yl)-1H-indole.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 25700-23-6 | [4] |
| Molecular Formula | C₁₃H₁₀N₂ | [5] |
| Molecular Weight | 194.23 g/mol | [5] |
| Appearance | Typically a solid at room temperature | General Knowledge |
| XLogP3 | 2.9 | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 1 | [5] |
The electronic character of the molecule is dichotomous: the indole ring is prone to electrophilic substitution (primarily at the C3 position if unsubstituted), while the pyridine ring is generally resistant to electrophilic attack and susceptible to nucleophilic substitution.[2][6] The nitrogen atom on the pyridine ring imparts basicity to the molecule, allowing for salt formation, which can be crucial for tuning solubility and pharmacokinetic properties in drug development.
Synthesis and Characterization
The synthesis of N-arylindoles, including 1-(pyridin-3-yl)-1H-indole, is a well-established field, dominated by transition-metal-catalyzed cross-coupling reactions. These methods have largely superseded harsher, classical techniques due to their superior efficiency, functional group tolerance, and milder reaction conditions.[7]
Key Synthetic Strategies
The primary challenge in synthesizing 1-(pyridin-3-yl)-1H-indole is the formation of the N-aryl bond. The most authoritative and widely employed methods include:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is arguably the most versatile method for N-arylation.[1] It typically involves the reaction of an indole (or its corresponding salt) with an aryl halide (e.g., 3-bromopyridine or 3-iodopyridine). The choice of palladium precursor and, critically, the phosphine ligand is paramount to achieving high yields. Sterically hindered and electron-rich ligands have been developed to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.
-
Ullmann Condensation: A classical and cost-effective approach, the Ullmann reaction uses a copper catalyst to couple an aryl halide with an N-H containing compound.[8][9][10] Traditional Ullmann conditions required high temperatures and stoichiometric amounts of copper.[9] However, modern protocols have been developed that use ligands, such as diamines, which allow the reaction to proceed under much milder conditions with catalytic amounts of copper, making it a highly viable synthetic route.[8][9]
-
Chan-Lam Coupling: This is another copper-catalyzed C-N cross-coupling reaction that often utilizes arylboronic acids as the arylating agent instead of aryl halides.[1][7]
Caption: General workflow for the synthesis of 1-(pyridin-3-yl)-1H-indole.
Experimental Protocol: Copper-Catalyzed N-Arylation (Modified Ullmann Condensation)
This protocol is a representative example based on established methodologies for the copper-catalyzed N-arylation of indoles.[8][9]
-
Rationale: This method is chosen for its operational simplicity and the lower cost of copper compared to palladium. The use of a diamine ligand, such as N,N'-dimethylethylenediamine (DMEDA), is critical as it accelerates the reaction and allows for lower temperatures compared to traditional Ullmann conditions.[9] Potassium carbonate is a suitable and cost-effective base to deprotonate the indole, forming the nucleophilic indole anion.
-
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial, add copper(I) iodide (CuI, 0.05 mmol, 5 mol%), indole (1.0 mmol, 1.0 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Atmosphere Inerting: Seal the vessel with a septum, and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the copper(I) catalyst.
-
Reagent Addition: Under the inert atmosphere, add 3-bromopyridine (1.1 mmol, 1.1 equiv), toluene or dioxane (2 mL), and N,N'-dimethylethylenediamine (DMEDA, 0.1 mmol, 10 mol%) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 1-(pyridin-3-yl)-1H-indole.
-
Structural Characterization
Confirmation of the product's identity and purity is achieved through standard spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. One would expect to see characteristic signals for the indole protons, including the distinct singlet or doublet for the H2 proton. The pyridine ring will show a unique set of signals, often with one proton shifted significantly downfield (the H2' proton adjacent to the nitrogen).
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 13 unique carbon signals corresponding to the aromatic framework. Spectroscopic databases and prediction tools can provide expected chemical shifts for comparison.[11]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography (GC) mass spectrometry will show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (195.08 g/mol ), confirming its molecular weight.[12]
Biological Activity and Therapeutic Potential
The 1-(pyridin-3-yl)-1H-indole scaffold is a recurring motif in compounds designed to interact with a wide array of biological targets, particularly in the fields of oncology and neuroscience. Its structural rigidity and specific electronic properties allow for precise interactions within the binding pockets of enzymes and receptors.
Key Therapeutic Areas of Investigation:
-
Oncology - Kinase Inhibition: Many cancers are driven by aberrant kinase signaling. Derivatives of the pyridinyl-indole scaffold have been identified as potent inhibitors of several key kinases. For example, they form the basis for inhibitors of Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1), a target in various malignancies, and KDR (VEGFR-2), a critical mediator of angiogenesis.[13][14]
-
Anticancer - Methuosis Induction: Certain 5-amino-1H-indole derivatives bearing a pyridin-3-yl-pyrimidine moiety have been shown to induce a non-apoptotic form of cell death called methuosis.[15] This unique mechanism, characterized by cytoplasmic vacuolization derived from macropinosomes, offers a novel strategy for combating cancer cells that are resistant to traditional apoptosis-inducing agents.[15]
-
Prostate Cancer - CYP17A1 Inhibition: The enzyme CYP17A1 is a critical target in the treatment of castration-resistant prostate cancer as it is involved in androgen biosynthesis. Pyridine-indole hybrids have been designed and synthesized as potent inhibitors of CYP17A1, demonstrating their potential to disrupt the hormonal signaling that drives this disease.[16]
-
Neuroscience - NMDA Receptor Ligands: The N-methyl-D-aspartate (NMDA) receptor is crucial for synaptic plasticity and function in the central nervous system. Substituted 1H-indoles have been investigated as ligands for the GluN2B subunit of the NMDA receptor, suggesting a potential role in modulating neurological pathways.[17]
Caption: Therapeutic targets associated with the pyridinyl-indole scaffold.
Conclusion
1-(pyridin-3-yl)-1H-indole is a structurally elegant and synthetically accessible molecule with profound implications for medicinal chemistry and drug discovery. Its synthesis is readily achieved through robust and well-documented transition-metal-catalyzed methods like the Buchwald-Hartwig amination and modern Ullmann condensations. The convergence of the electron-rich indole system and the electron-deficient pyridine ring creates a pharmacologically "privileged" scaffold that has proven to be a fertile starting point for the development of potent and selective modulators of critical biological targets. From kinase inhibition in oncology to receptor modulation in neuroscience, the therapeutic potential of this core structure continues to be explored and validated. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of 1-(pyridin-3-yl)-1H-indole in the pursuit of novel therapeutics.
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